cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione
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Overview
Description
cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione: is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione typically involves cyclocondensation reactions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and results in the formation of the desired heterocyclic compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Octahydrocyclopenta[c]pyridine: This compound shares a similar fused ring system but differs in the degree of saturation.
Cyclopenta[b]pyridine: Another related compound with a different ring fusion pattern.
Uniqueness: cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione is unique due to its specific ring fusion and the presence of both ketone functionalities. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
1445988-58-8 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(4aR,7aR)-2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11)/t5-,6+/m1/s1 |
InChI Key |
XXOBSOBETAFJCV-RITPCOANSA-N |
Isomeric SMILES |
C1[C@@H]2CC(=O)NC[C@@H]2CC1=O |
Canonical SMILES |
C1C2CC(=O)NCC2CC1=O |
Origin of Product |
United States |
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